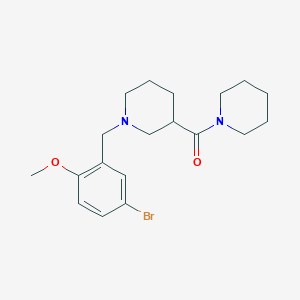
(1-(5-Bromo-2-methoxybenzyl)piperidin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-324242-A es un compuesto químico conocido por sus significativas aplicaciones en investigación científica. Se utiliza a menudo en varios estudios bioquímicos y farmacológicos debido a sus propiedades únicas e interacciones con los sistemas biológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de WAY-324242-A implica múltiples pasos, comenzando típicamente con la preparación de compuestos intermedios. La ruta sintética exacta puede variar, pero generalmente incluye los siguientes pasos:
Formación de compuestos intermedios: Las reacciones iniciales implican la preparación de compuestos intermedios a través de diversas reacciones orgánicas.
Síntesis final: Los compuestos intermedios se someten a reacciones adicionales bajo condiciones específicas para formar WAY-324242-A.
Métodos de producción industrial
En entornos industriales, la producción de WAY-324242-A se amplía utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto a menudo implica:
Condiciones de reacción controladas: La temperatura, la presión y el pH se controlan y monitorean cuidadosamente.
Procesos de purificación: Se utilizan técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
WAY-324242-A se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos de sustitución: Como los halógenos o los agentes alquilantes.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxigenados, mientras que la reducción puede producir compuestos hidrogenados .
Aplicaciones en investigación científica
WAY-324242-A se utiliza ampliamente en investigación científica debido a sus diversas aplicaciones:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: Se emplea en estudios que involucran procesos celulares y vías bioquímicas.
Medicina: Se investiga por sus posibles efectos terapéuticos e interacciones con objetivos biológicos.
Industria: Se utiliza en la producción de diversos productos y materiales químicos.
Aplicaciones Científicas De Investigación
WAY-324242-A is widely used in scientific research due to its diverse applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
El mecanismo de acción de WAY-324242-A implica su interacción con objetivos moleculares específicos y vías dentro de los sistemas biológicos. Puede modular diversos procesos bioquímicos mediante:
Unión a receptores: Interactuando con receptores específicos en la superficie de las células.
Inhibición de enzimas: Bloqueando la actividad de ciertas enzimas involucradas en las vías metabólicas.
Modulación de la expresión génica: Influyendo en la expresión de genes y proteínas específicos
Comparación Con Compuestos Similares
WAY-324242-A se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos similares: Compuestos con estructuras o grupos funcionales similares.
Propiedades únicas: WAY-324242-A puede exhibir afinidades de unión, condiciones de reacción o actividades biológicas únicas en comparación con compuestos similares.
Conclusión
WAY-324242-A es un compuesto versátil con aplicaciones significativas en diversos campos de la investigación científica. Sus propiedades únicas e interacciones lo convierten en una herramienta valiosa para estudiar procesos bioquímicos y desarrollar nuevos agentes terapéuticos.
Si tiene más preguntas o necesita más detalles, no dude en preguntar!
Propiedades
Fórmula molecular |
C19H27BrN2O2 |
|---|---|
Peso molecular |
395.3 g/mol |
Nombre IUPAC |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |
Clave InChI |
POCCWDXEMQOTQF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B247273.png)

![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
![2-(4-METHOXYPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
